An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Di-tert-butyltoluene

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Di-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-di-tert-butyltoluene. The document details the synthetic route via Friedel-Crafts alkylation, emphasizing the reaction conditions that favor the formation of the meta-substituted isomer. Furthermore, it presents a thorough characterization of the target compound, including its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Detailed experimental protocols and data analysis are provided to assist researchers in the replication and verification of these findings.

Introduction

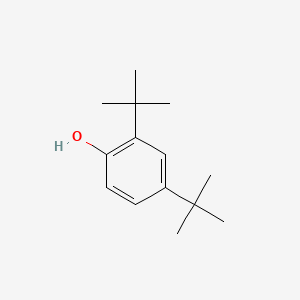

3,5-Di-tert-butyltoluene is an aromatic hydrocarbon of significant interest in various fields of chemical research, including materials science and as a bulky building block in organic synthesis. Its sterically hindered nature, conferred by the two tert-butyl groups in a meta arrangement, imparts unique properties to molecules incorporating this moiety. The synthesis of this specific isomer is a nuanced process, as the kinetically favored product of the di-tert-butylation of toluene is the para-isomer, 4-tert-butyltoluene. This guide will focus on the synthesis of the 3,5-isomer, which is the thermodynamically more stable product, and its subsequent characterization.

Synthesis of 3,5-Di-tert-butyltoluene

The primary route for the synthesis of 3,5-di-tert-butyltoluene is the Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst. To favor the formation of the thermodynamically stable 3,5-isomer over the kinetically favored 2,4- and 2,5-isomers, the reaction is typically carried out under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.

Reaction Mechanism: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), facilitates the formation of a tert-butyl carbocation from the alkylating agent. This highly reactive electrophile then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director; however, under thermodynamic control, isomerization of the initially formed products can occur, leading to the more stable meta-substituted product.

Experimental Protocol: Synthesis of 3,5-Di-tert-butyltoluene

This protocol is adapted from general procedures for Friedel-Crafts alkylation and is optimized for the formation of the thermodynamic product.

Materials:

-

Toluene (anhydrous)

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

-

Reagent Charging: To the flask, add anhydrous toluene and anhydrous aluminum chloride in a suitable solvent like dichloromethane under an inert atmosphere. Cool the mixture in an ice bath.

-

Addition of Alkylating Agent: Slowly add tert-butyl chloride dropwise from the addition funnel to the stirred reaction mixture. An excess of the alkylating agent is often used to promote di-substitution.

-

Reaction under Thermodynamic Control: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain it for several hours to allow for the isomerization of the kinetic products to the more stable 3,5-di-tert-butyltoluene.

-

Work-up: Cool the reaction mixture to room temperature and then slowly pour it over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like methanol.

Characterization of 3,5-Di-tert-butyltoluene

The identity and purity of the synthesized 3,5-di-tert-butyltoluene can be confirmed by a combination of physical and spectroscopic methods.

Physicochemical Properties

The following table summarizes the key physical properties of 3,5-di-tert-butyltoluene.[1]

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Melting Point | 31-32 °C |

| Boiling Point | 244 °C |

| Density | 0.86 g/mL at 25 °C |

| Refractive Index | n20/D 1.49 |

Spectroscopic Data

The ¹H NMR spectrum of 3,5-di-tert-butyltoluene is characterized by the presence of signals corresponding to the aromatic protons, the methyl group protons, and the tert-butyl group protons. The tert-butyl protons typically appear as a sharp singlet due to their chemical equivalence.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | s | 1H | Aromatic C-H (C4) |

| ~6.9 | s | 2H | Aromatic C-H (C2, C6) |

| ~2.3 | s | 3H | -CH₃ |

| ~1.3 | s | 18H | -C(CH₃)₃ |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Aromatic C-C(CH₃)₃ |

| ~138 | Aromatic C-CH₃ |

| ~122 | Aromatic C-H |

| ~121 | Aromatic C-H |

| ~34 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

| ~21 | -C H₃ |

The IR spectrum of 3,5-di-tert-butyltoluene shows characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, methyl, and tert-butyl groups.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1600, ~1460 | C=C stretch (aromatic ring) |

| ~1365 | C-H bend (tert-butyl) |

| ~880-860 | C-H bend (aromatic, out-of-plane) |

The mass spectrum of 3,5-di-tert-butyltoluene will show a molecular ion peak (M⁺) at m/z = 204. A prominent peak is often observed at m/z = 189, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for compounds containing a tert-butyl group.

| m/z | Assignment |

| 204 | [M]⁺ |

| 189 | [M-CH₃]⁺ |

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 3,5-di-tert-butyltoluene. The synthesis via Friedel-Crafts alkylation requires careful control of reaction conditions to favor the thermodynamically stable meta-isomer. The characterization data provided, including physicochemical properties and detailed spectroscopic analysis, serves as a valuable resource for researchers in confirming the identity and purity of the synthesized compound. The provided protocols and data are intended to facilitate further research and application of this versatile molecule in various scientific disciplines.